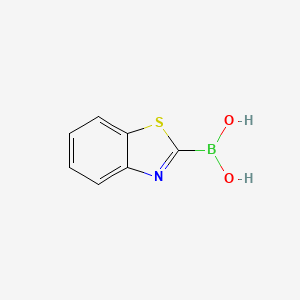

1,3-Benzothiazol-2-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Benzothiazol-2-ylboronic acid is an organic compound with the molecular formula C7H6BNO2S It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Wirkmechanismus

Target of Action

1,3-Benzothiazol-2-ylboronic acid, a derivative of benzothiazole, has been found to exhibit significant biological activity. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function, which in turn affects the growth and proliferation of bacteria .

Biochemical Pathways

Benzothiazole derivatives are known to affect various biochemical pathways due to their interaction with multiple targets .

Pharmacokinetics

The compound’s predicted boiling point is 3880±250 °C, and its predicted density is 144±01 g/cm3 . Its pKa is predicted to be 5.79±0.30 , which could influence its absorption and distribution in the body.

Result of Action

Benzothiazole derivatives are known to inhibit the growth and proliferation of bacteria, suggesting that they could have a similar effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,3-benzothiazole derivatives. For instance, the reaction of 1,3-benzothiazole with boronic acid reagents under specific conditions can yield this compound. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzothiazol-2-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

1,3-Benzothiazol-2-ylboronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the development of fluorescent probes for biological imaging and detection of biomolecules.

Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Benzothiazole: The parent compound without the boronic acid group.

2,1-Benzothiazole: An isomer with a different arrangement of the sulfur and nitrogen atoms.

1,2-Benzothiazole: Another isomer with a distinct structure.

Uniqueness

1,3-Benzothiazol-2-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles, such as in the development of sensors and therapeutic agents .

Biologische Aktivität

1,3-Benzothiazol-2-ylboronic acid (BTBA) is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and applications in various fields, supported by data tables and case studies.

This compound exhibits significant antibacterial properties through multiple mechanisms:

- Target Inhibition : BTBA inhibits key enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These targets are crucial for bacterial growth and proliferation, leading to bacteriostatic or bactericidal effects.

- Biochemical Pathways : The compound's interaction with its targets disrupts various biochemical pathways, including nucleotide synthesis and protein synthesis, ultimately affecting cellular metabolism.

Antibacterial Activity

BTBA has demonstrated potent antibacterial effects against a range of pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies show that BTBA exhibits MIC values as low as 6.50 mg/mL against Escherichia coli (ATCC 25922), indicating strong antibacterial potential .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

- Scavenging Assays : In vitro assays using DPPH and ABTS methods revealed IC50 values of 0.14 µg/mL and 0.11 µg/mL respectively, demonstrating its effectiveness in neutralizing free radicals .

Cytotoxicity

Research has assessed the cytotoxic effects of BTBA on cancer cell lines:

- Cytotoxicity Testing : The compound showed a significant cytotoxic effect on MCF-7 cancer cells with an IC50 of 18.76 µg/mL, while exhibiting negligible toxicity on healthy cell lines .

Study 1: Fluorescent Probes

A study reported the synthesis of a fluorescent probe based on BTBA for detecting peroxynitrite (ONOO⁻). The probe displayed high stability and rapid response time, making it useful for biological imaging applications. The hydrolysis of the probe in phosphate buffer led to a stable product that could be oxidized by hydrogen peroxide to form a phenolic derivative .

Study 2: Anticancer Applications

In another investigation, BTBA derivatives were incorporated into cream formulations tested for dermatological safety and efficacy. The formulations showed promising results against cancer cells while maintaining safety profiles for healthy cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Benzothiazole | Parent compound without boronic acid group | Limited antibacterial activity |

| 2-(thio)ureabenzothiazoles | Contains urea or thiourea functionalities | Broad spectrum including antifungal |

| Benzothiazole Derivatives | Various substitutions on benzothiazole | Diverse activities including anticancer |

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPADKUSNKOJID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2S1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625166 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-96-9 |

Source

|

| Record name | 1,3-Benzothiazol-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.